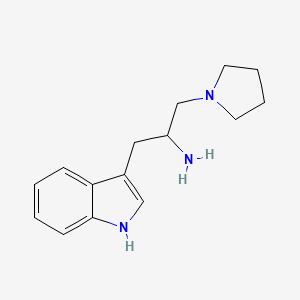

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine, also known as AL-LAD, is a psychedelic drug that belongs to the family of lysergamides. It is a potent hallucinogen that is structurally similar to LSD. AL-LAD is known for its unique properties, including its ability to induce intense visual and auditory hallucinations, altered states of consciousness, and profound spiritual experiences.

Applications De Recherche Scientifique

- IPPA derivatives have shown promise as potential anticancer agents. For instance, a study reported the synthesis of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles via the addition of indole to aldehydes. These compounds exhibited cytotoxicity against hepatocarcinoma cells.

- Additionally, indole-based compounds structurally similar to IPPA have been investigated for their ability to induce a unique form of non-apoptotic cell death called methuosis . This process involves vacuole accumulation derived from macropinosomes, leading to cell detachment and rupture.

- Some indolic N-hydroxylamines derived from IPPA analogs have demonstrated antibacterial activity. Notably, they inhibit the growth of Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) .

- IPPA derivatives have been employed in one-pot multicomponent reactions to synthesize diverse indole-containing compounds. For example, a recent study utilized IPPA analogs in the synthesis of bis(allylated)pyrrolidinoindoline.

- Researchers have evaluated the cytotoxic activities of IPPA derivatives against cancer cells. Dose-dependent cytotoxic effects were observed in MCF-7 cancer cells .

Anticancer Potential

Antibacterial Activity

Multicomponent Synthesis

Cytotoxicity Studies

Mécanisme D'action

Target of Action

Similar compounds have been found to target the3-phosphoinositide-dependent protein kinase 1 . This kinase plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds . The specific interaction of this compound with its target would depend on the structural characteristics of both the compound and the target protein.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMWGVGAUPHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)

![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)